Cas no 2341-27-7 (2-(Difluoromethoxy)quinoline)
2-(Difluoromethoxy)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-(Difluoromethoxy)quinoline
- QMHCZMYXRVBFFS-UHFFFAOYSA-N
- 2341-27-7
- DB-291959
- SCHEMBL20944087
- SB67956
- DTXSID90718081
- J-506383
-
- Inchi: 1S/C10H7F2NO/c11-10(12)14-9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H
- InChI Key: QMHCZMYXRVBFFS-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=C2C=CC=CC2=N1)F
Computed Properties
- Exact Mass: 195.04957017g/mol
- Monoisotopic Mass: 195.04957017g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 22.1Ų
2-(Difluoromethoxy)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000394-1g |
2-(Difluoromethoxy)quinoline |
2341-27-7 | 98% | 1g |
$823.44 | 2023-09-02 | |
| Chemenu | CM143595-1g |
2-(difluoromethoxy)quinoline |
2341-27-7 | 95% | 1g |
$505 | 2021-08-05 | |
| Chemenu | CM143595-1g |
2-(difluoromethoxy)quinoline |
2341-27-7 | 95% | 1g |
$480 | 2024-07-28 |
2-(Difluoromethoxy)quinoline Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 2-(Difluoromethoxy)quinoline
2-(Difluoromethoxy)quinoline (CAS No: 2341-27-7)
2-(Difluoromethoxy)quinoline is a heterocyclic organic compound with the CAS registry number 2341-27-7. This compound belongs to the quinoline family, which is a class of bicyclic aromatic compounds consisting of a benzene ring fused to a pyridine ring. The presence of the difluoromethoxy group at the 2-position of the quinoline ring introduces unique electronic and steric properties, making this compound a subject of interest in various fields of chemistry, including medicinal chemistry, materials science, and chemical synthesis.
The difluoromethoxy group (-O-CF₂-) attached to the quinoline skeleton plays a significant role in modulating the physicochemical properties of the compound. This group is known to enhance the lipophilicity and stability of the molecule, which are crucial factors in drug design and material applications. Recent studies have explored the influence of such fluorinated substituents on the electronic properties of quinoline derivatives, revealing their potential as building blocks for advanced materials with tailored electronic characteristics.
From a synthetic perspective, 2-(difluoromethoxy)quinoline can be prepared via various routes, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the reaction of 2-chloroquinoline with difluoromethoxy anions under appropriate conditions. This method has been optimized in recent research to achieve high yields and selectivity, making it a valuable strategy for constructing similar fluorinated quinoline derivatives.
The pharmacological potential of 2-(difluoromethoxy)quinoline has been explored in recent years. Studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes, suggesting its potential as a lead compound in drug discovery programs. Additionally, its ability to act as a fluorescent probe has been investigated, highlighting its utility in bioimaging applications.
In terms of applications, 2-(difluoromethoxy)quinoline has shown promise in the development of advanced materials. Its unique electronic properties make it a candidate for use in organic semiconductors, light-emitting diodes (LEDs), and other optoelectronic devices. Recent advancements in materials science have leveraged such fluorinated quinolines to design materials with enhanced performance metrics, such as higher charge carrier mobility and improved stability under operational conditions.
Furthermore, 2-(difluoromethoxy)quinoline serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various functionalization reactions allows chemists to construct diverse libraries of compounds with tailored functionalities. This versatility underscores its importance in both academic research and industrial applications.
Recent research has also focused on understanding the environmental fate and toxicity of 2-(difluoromethoxy)quinoline. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, which is an important consideration for its safe handling and disposal. Additionally, its acute toxicity profiles have been evaluated in model organisms, providing insights into its potential risks to human health and ecosystems.
In conclusion, 2-(difluoromethoxy)quinoline (CAS No: 2341-27-7) is a versatile compound with significant potential in multiple areas of chemistry and materials science. Its unique properties, derived from the difluoromethoxy substituent on the quinoline skeleton, make it a valuable tool for researchers seeking to develop innovative solutions across diverse fields.
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